3-bromo-5-hydroxy-N-isobutylbenzamide
Description
3-Bromo-5-hydroxy-N-isobutylbenzamide is a synthetic benzamide derivative characterized by a benzene ring substituted with a bromine atom at position 3, a hydroxyl group at position 5, and an N-isobutylamide group. Its molecular formula is C₁₁H₁₄BrNO₃, with a molecular weight of 288.15 g/mol (calculated from constituent atomic masses). The bulky N-isobutyl group could sterically hinder interactions in biological or chemical systems. This compound’s structural features make it a candidate for pharmaceutical or materials science research, though specific applications remain underexplored in publicly available literature .
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-bromo-5-hydroxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)6-13-11(15)8-3-9(12)5-10(14)4-8/h3-5,7,14H,6H2,1-2H3,(H,13,15) |
InChI Key |
WRMDENRTBINWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-bromo-5-hydroxy-N-isobutylbenzamide with analogous benzamide derivatives, focusing on structural variations and their implications:
Key Observations:
Aromatic Core Variations: The target compound’s benzene ring provides greater aromatic stability compared to 5-bromo-N-isobutyl-2-furamide (furan ring), which may affect electronic delocalization and reactivity .
Functional Group Effects: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., the isoxazole derivative in ), likely increasing solubility in aqueous environments. N-substituents: The N-isobutyl group in the target compound is bulkier than the N-isoxazole or N-isoindole groups in others, which may reduce steric accessibility in molecular recognition processes.
Bromine Positioning :
- Bromine at position 3 (meta to the amide group) in the target compound and its analogs may direct electrophilic substitution reactions differently compared to para-substituted bromobenzamides.
Research Findings and Limitations
For example:
- No studies directly compare its solubility, stability, or biological activity with the listed analogs.
- Computational modeling (e.g., density functional theory) could predict reactivity differences, but such analyses are absent in the reviewed evidence.
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